molecular formula C19H14FN3O2S B2814862 N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946317-49-3

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2814862
CAS No.: 946317-49-3
M. Wt: 367.4
InChI Key: PIYLPYBGAAZTRL-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic small molecule designed for research applications, featuring a benzothiazole core linked to an oxazole carboxamide group. The benzothiazole scaffold is recognized in medicinal chemistry for its diverse biological potential, with derivatives being investigated for a range of activities including antiviral, antimicrobial, anticancer, and central nervous system effects . The specific incorporation of a fluorine atom at the 6-position of the benzothiazole ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity. This molecular hybrid is intended for use in biochemical and pharmacological research as a tool compound to probe biological pathways and protein interactions. Researchers can utilize this chemical in high-throughput screening assays, mechanism-of-action studies, and as a building block for the synthesis of more complex molecules. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-12-9-16(25-22-12)18(24)23(11-13-5-3-2-4-6-13)19-21-15-8-7-14(20)10-17(15)26-19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYLPYBGAAZTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Benzothiazole 6-Fluoro, benzyl, oxazole-5-carboxamide 426.89
N-(6-Trifluoromethylbenzothiazol-2-yl) Acetamide Derivatives Benzothiazole 6-Trifluoromethyl, acetamide linkers ~350–400 (estimated)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-Chloro, difluorophenyl carboxamide 312.72
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Isoxazole-Thiazole hybrid 5-Nitro-thiazole, phenyl-isoxazole ~357.34 (estimated)

Analysis :

  • Benzothiazole vs. Thiazole/Isoxazole Cores : The benzothiazole core in the target compound provides a larger aromatic surface for π-π stacking compared to simpler thiazole () or isoxazole () systems. This may enhance binding affinity to hydrophobic pockets in biological targets .
  • The nitro group in ’s compound introduces strong electron-withdrawing effects, which could modulate redox activity or serve as a prodrug .

Carboxamide Linker Variations

Compound Name Linker Type Rigidity/Flexibility Potential Impact on Bioactivity
Target Compound Oxazole-5-carboxamide Rigid (conjugated oxazole) Enhanced metabolic stability
N-(6-Trifluoromethylbenzothiazol-2-yl) Acetamides Acetamide Flexible Higher conformational mobility
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Benzamide Semi-rigid Balanced solubility and binding

Analysis :

  • The oxazole-5-carboxamide linker in the target compound introduces rigidity, likely reducing off-target interactions compared to flexible acetamide linkers (). This rigidity may also improve resistance to enzymatic degradation .

Substituent and Salt Form Comparisons

Feature Target Compound Compounds Compound
Aromatic Substituents Benzyl Methoxy, trimethoxyphenyl Difluorophenyl
Halogenation 6-Fluoro 6-Trifluoromethyl 5-Chloro, 2,4-difluoro
Salt Form Hydrochloride Free base (assumed) Free base

Analysis :

  • The benzyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to polar methoxy groups ().
  • The hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for oral bioavailability .
  • Multiple fluorine atoms (e.g., 2,4-difluoro in ) can enhance metabolic stability but may increase the risk of off-target interactions .

Biological Activity

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H16FN3O2S\text{C}_{19}\text{H}_{16}\text{F}\text{N}_3\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 359.41 g/mol
  • Melting Point: Not extensively documented
  • Solubility: Soluble in organic solvents; insoluble in water

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes crucial for various biological pathways. For instance, it may inhibit DprE1, an enzyme vital for the survival of Mycobacterium tuberculosis, suggesting potential use as an anti-tubercular agent.
  • Antimicrobial Activity: Studies indicate that the compound exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatments .
  • Cytotoxic Effects: Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, indicating potential applications in oncology .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
AntimicrobialEffective against various pathogens
AntifungalInhibits fungal growth
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits DprE1

Case Studies and Research Findings

  • Antitubercular Activity:
    A study highlighted the effectiveness of the compound against Mycobacterium tuberculosis, demonstrating significant inhibition at sub-micromolar concentrations. This suggests its potential as a therapeutic agent against tuberculosis.
  • Cytotoxic Studies:
    Research involving various cancer cell lines (e.g., MCF-7 and U937) showed that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The IC50 values ranged from 0.12 to 2.78 µM, indicating high potency .
  • Mechanistic Insights:
    Further investigations have revealed that the compound's mechanism involves targeting specific receptors and enzymes within cancerous cells, leading to disrupted cellular processes and eventual cell death .

Q & A

Q. What are the key synthetic steps and intermediates for synthesizing N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide?

The synthesis typically involves:

  • Intermediate formation : Preparation of 6-fluoro-1,3-benzothiazol-2-amine via cyclization of 2-aminothiophenol derivatives with fluoro-substituted benzaldehydes under oxidative conditions .
  • Coupling reactions : Reacting the benzothiazole amine with 3-methyl-1,2-oxazole-5-carboxylic acid derivatives, often using coupling agents like EDCI or HATU in solvents such as DMF or THF .
  • Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination, optimized with bases like K₂CO₃ or NaH .
    Methodological Tip : Monitor reaction progress using TLC (silica gel, UV visualization) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiazole C-2 and oxazole C-5 coupling). Fluorine-19 NMR can resolve fluoro-substituent effects .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~410–420 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and benzothiazole/oxazole ring vibrations .

Q. What preliminary biological screening methods are recommended for this compound?

  • Enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
  • Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility profiling : Determine in PBS/DMSO mixtures (e.g., 1% DMSO) to optimize dosing for in vitro studies .

Advanced Research Questions

Q. How can reaction yields be optimized for the carboxamide coupling step?

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions (e.g., oxazole ring decomposition) .
  • Catalyst screening : Test ZnCl₂ or CuI for accelerating amide bond formation, especially with sterically hindered intermediates .
  • Temperature control : Lower temperatures (0–5°C) minimize byproducts during benzylation .
    Data Insight : Yields for analogous compounds range from 37–93% depending on substituent electronic effects .

Q. How can structural isomers or polymorphs be resolved during crystallization?

  • X-ray crystallography : Use SHELXL for refining crystal structures, particularly to distinguish between oxazole/benzothiazole regioisomers .
  • Polymorph screening : Employ solvent-drop grinding with ethanol/ethyl acetate to isolate stable forms .
  • DFT calculations : Compare experimental and computed IR/NMR spectra to identify isomer dominance .

Q. What strategies address low solubility in biological assays?

  • Prodrug design : Introduce phosphate or acetyl groups at the oxazole methyl position to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability in cellular models .
  • Co-solvent systems : Optimize DMSO/PEG-400 mixtures to balance solubility and cytotoxicity .

Q. How should contradictory bioactivity data between enzyme and cellular assays be analyzed?

  • Off-target profiling : Screen against a panel of 50+ kinases/proteases to identify unintended interactions .
  • Membrane permeability assays : Use Caco-2 monolayers or PAMPA to assess cellular uptake limitations .
  • Metabolite identification : Perform LC-MS/MS to detect active/degraded metabolites in cell lysates .

Q. What structural modifications enhance target selectivity in SAR studies?

  • Fluorine substitution : Replace the 6-fluoro group with chloro or methoxy to modulate electron-withdrawing effects and binding affinity .
  • Benzyl group variation : Test substituted benzyls (e.g., 4-CF₃, 3-OH) to exploit hydrophobic or hydrogen-bonding interactions .
  • Oxazole ring expansion : Synthesize 1,3,4-oxadiazole analogs to evaluate rigidity and π-stacking potential .

Methodological Notes

  • Crystallography : SHELX programs are recommended for refining high-resolution structures, particularly for resolving disorder in benzothiazole/oxazole moieties .
  • Kinetic Analysis : For stability studies, use Arrhenius plots (25–45°C) in acetonitrile/water to predict degradation rates .
  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches and report yields ±5% .

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